molecular formula C13H18ClNO B1501822 1-Benzylazepan-3-one hydrochloride CAS No. 66603-34-7

1-Benzylazepan-3-one hydrochloride

Cat. No.: B1501822
CAS No.: 66603-34-7
M. Wt: 239.74 g/mol
InChI Key: IICUGQCLUAVADI-UHFFFAOYSA-N
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Description

1-Benzylazepan-3-one hydrochloride is a chemical compound with the molecular formula C₁₄H₂₄ClN₂O It is a derivative of azepanone, featuring a benzyl group attached to the nitrogen atom of the azepanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylazepan-3-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylazepan-4-one with hydrochloric acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions using specialized equipment. The process includes the use of reactors, separators, and purification systems to achieve high yields and purity. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylazepan-3-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or neutral medium.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. The reaction is often performed in anhydrous conditions.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkyl groups. The reaction conditions vary depending on the specific nucleophile used.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products have diverse applications in research and industry.

Scientific Research Applications

1-Benzylazepan-3-one hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: The compound is utilized in the study of biological processes and the development of new drugs.

  • Medicine: It has potential therapeutic applications, particularly in the treatment of various diseases.

  • Industry: It is employed in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

1-Benzylazepan-3-one hydrochloride is compared with other similar compounds, such as 1-benzylazepan-4-one and 1-benzylazepan-2-one. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

Comparison with Similar Compounds

  • 1-Benzylazepan-4-one

  • 1-Benzylazepan-2-one

  • 1-Benzylazepan-5-one

This comprehensive overview provides a detailed understanding of 1-Benzylazepan-3-one hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-benzylazepan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c15-13-8-4-5-9-14(11-13)10-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICUGQCLUAVADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(=O)C1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695805
Record name 1-Benzylazepan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66603-34-7
Record name 1-Benzylazepan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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